molecular formula C12H16O6 B7817368 3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol

3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol

Cat. No.: B7817368
M. Wt: 256.25 g/mol
InChI Key: KFHVABOPRNEKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol is an organic compound with the molecular formula C12H16O6 It is characterized by a benzodioxole ring substituted with two methoxy groups and a propane-1,2-diol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring. The methoxy groups are introduced via methylation reactions. The propane-1,2-diol side chain can be attached through various methods, including Grignard reactions or nucleophilic substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The pathways involved can vary depending on the specific application, but often include modulation of cellular processes such as apoptosis or cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol
  • 3-(6,7-Dimethoxy-benzo[1,3]dioxol-5-yl)-propane-1,2-diol

Uniqueness

3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol is unique due to its specific substitution pattern and the presence of the propane-1,2-diol side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c1-15-10-7(3-8(14)5-13)4-9-11(12(10)16-2)18-6-17-9/h4,8,13-14H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHVABOPRNEKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1CC(CO)O)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.